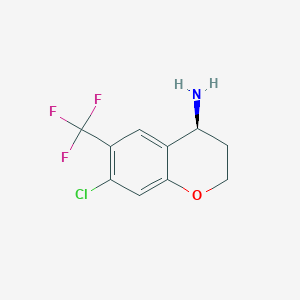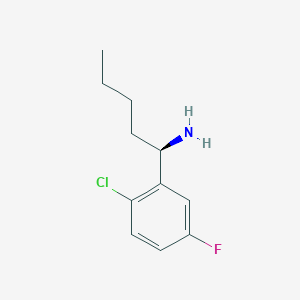
(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-chloro-5-fluorophenyl intermediate.
Grignard Reaction: The intermediate undergoes a Grignard reaction with a suitable alkyl halide to form the corresponding phenylpentane derivative.
Amine Introduction: The phenylpentane derivative is then subjected to reductive amination to introduce the amine group, resulting in the formation of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(2-Chloro-5-fluorophenyl)butan-1-amine: A shorter chain analogue with potentially different reactivity and applications.
1-(2-Chloro-5-fluorophenyl)hexan-1-amine: A longer chain analogue with variations in physical and chemical properties.
Uniqueness
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and analogues
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChI Key |
NRHIUIOJRFGSKX-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


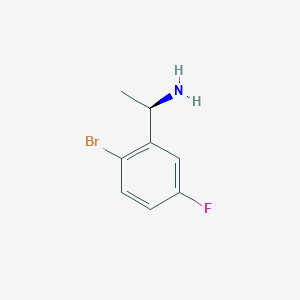
![1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)
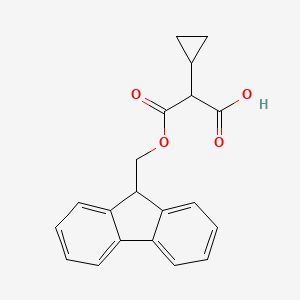
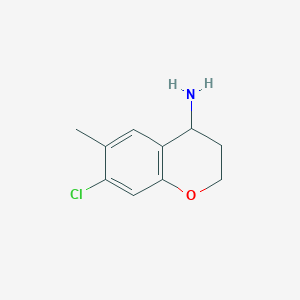
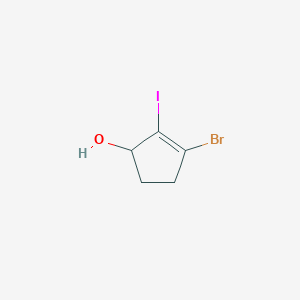
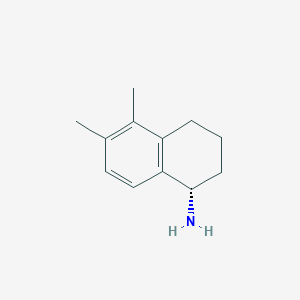
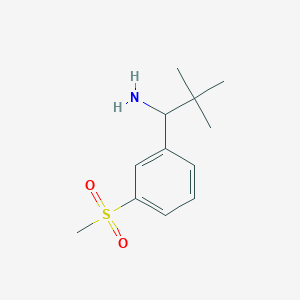
![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)
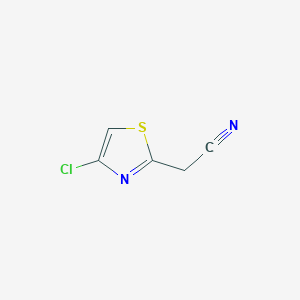
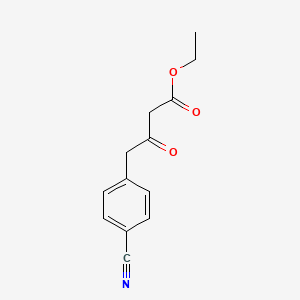
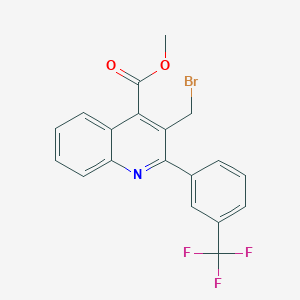
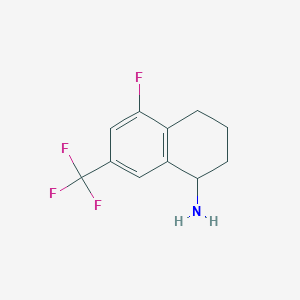
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
